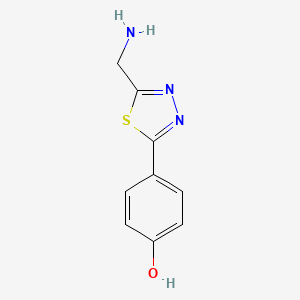
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene.
Acetylation: The tetrahydronaphthalene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group at the 6-position.
Carbamate Formation: The final step involves the reaction of the acetylated tetrahydronaphthalene with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The aromatic ring in the tetrahydronaphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetyl group may also participate in acetylation reactions, modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Tert-butyl carbamate: Shares the carbamate functional group but lacks the tetrahydronaphthalene and acetyl moieties.
6-acetyl-1,2,3,4-tetrahydronaphthalene: Lacks the carbamate group but contains the tetrahydronaphthalene and acetyl moieties.
Tert-butyl 1,2,3,4-tetrahydronaphthalen-1-ylcarbamate: Similar structure but without the acetyl group.
Uniqueness: Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the acetyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
tert-butyl N-(6-acetyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-11(19)12-8-9-14-13(10-12)6-5-7-15(14)18-16(20)21-17(2,3)4/h8-10,15H,5-7H2,1-4H3,(H,18,20) |
InChIキー |
QYFSPGLJKCURNF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C(CCC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline](/img/structure/B8389033.png)

![(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B8389060.png)

![[(4-Trifluoromethyl-phenyl)-piperidin-4-yloxy]-acetic acid](/img/structure/B8389080.png)



![N-cyclohexyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8389101.png)




